molecular formula C12H16N2O2 B14768345 (2-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone

(2-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone

Katalognummer: B14768345
Molekulargewicht: 220.27 g/mol
InChI-Schlüssel: WLKKFNKMISLGQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a hydroxyphenyl group and a methylpiperazinyl group attached to a methanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 2-hydroxybenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

(2-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of (2-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the methylpiperazinyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2-Hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone
  • (4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone
  • (4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone

Uniqueness

(2-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone is unique due to the presence of both a hydroxyphenyl group and a methylpiperazinyl group, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C12H16N2O2

Molekulargewicht

220.27 g/mol

IUPAC-Name

(2-hydroxyphenyl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C12H16N2O2/c1-13-6-8-14(9-7-13)12(16)10-4-2-3-5-11(10)15/h2-5,15H,6-9H2,1H3

InChI-Schlüssel

WLKKFNKMISLGQE-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.